molecular formula C13H14F3N5 B12232494 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine

Cat. No.: B12232494
M. Wt: 297.28 g/mol
InChI Key: NBDSOVNILVIHBY-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the azetidine ring. The final step involves the formation of the pyrimidine core.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.

    Formation of Azetidine Ring: The azetidine ring can be formed by cyclization of an appropriate amine precursor.

    Formation of Pyrimidine Core: The final step involves the condensation of the pyrazole and azetidine intermediates with a suitable pyrimidine precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
  • 3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
  • 1-(3-azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine is unique due to the presence of both a trifluoromethyl group and an azetidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14F3N5

Molecular Weight

297.28 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine

InChI

InChI=1S/C13H14F3N5/c1-8-3-9(2)21(19-8)12-4-11(17-7-18-12)20-5-10(6-20)13(14,15)16/h3-4,7,10H,5-6H2,1-2H3

InChI Key

NBDSOVNILVIHBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(F)(F)F)C

Origin of Product

United States

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